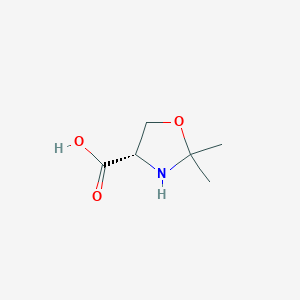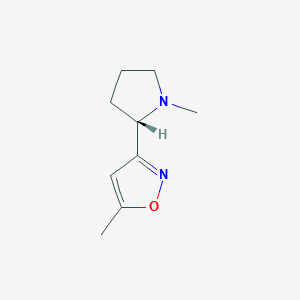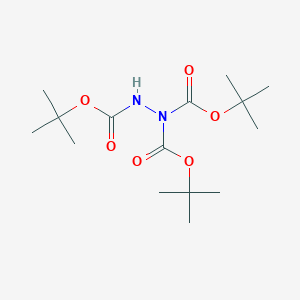
tri-tert-Butyl hydrazine-1,1,2-tricarboxylate
Overview
Description
Tri-tert-Butyl hydrazine-1,1,2-tricarboxylate is a chemical compound with the molecular formula C15H28N2O6 . It is also known by other names such as Boc3-Hydrazine, 1,1,2-Tris (tert-butoxycarbonyl)hydrazine, and Tris- (t-butyloxycarbonyl)-hydrazine .
Molecular Structure Analysis
The molecular structure of tri-tert-Butyl hydrazine-1,1,2-tricarboxylate consists of 15 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The InChI string representation of its structure isInChI=1S/C15H28N2O6/c1-13(2,3)21-10(18)16-17(11(19)22-14(4,5)6)12(20)23-15(7,8)9/h1-9H3,(H,16,18) . Physical And Chemical Properties Analysis
The molecular weight of tri-tert-Butyl hydrazine-1,1,2-tricarboxylate is 332.39 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 332.19473662 g/mol . The topological polar surface area of the compound is 94.2 Ų . The compound has a heavy atom count of 23 .Scientific Research Applications
Use as a Protecting Group
Boc3-Hydrazine is used in the formation of tert-butyl azidoformate, which is useful to introduce the “Boc” protecting group . This is a common application in organic synthesis, where protecting groups are used to prevent certain functional groups from reacting .
Formation of Azodicarboxylate
It is also used in the reaction between tert-butyl azidoformate and Boc3-Hydrazine followed by oxidation, to form di-tert-butyl azodiformate or di-tert-butyl azodicarboxylate . Azodicarboxylates are used as oxidizing agents and in the synthesis of various organic compounds .
Synthesis of Peptidomimetics
Boc3-Hydrazine is used in the synthesis of key monomer building blocks for the formation of more hydrophilic compounds based on hydrazine linked piperazine-2,6-dione scaffolds . These peptidomimetics have potential applications in the treatment of diseases such as cancer, inflammatory, and neurodegenerative disorders .
Stabilization of Palladium Nanoparticles
Sterically hindered alkyl (tri-tert-butyl) phosphonium salts, which can be synthesized from Boc3-Hydrazine, have been evaluated as stabilizers for the formation of palladium nanoparticles (PdNPs) . These PdNPs, stabilized by a series of phosphonium salts, were applied as catalysts of the Suzuki cross-coupling reaction .
Synthesis of Triazines
Boc3-Hydrazine has been used in the synthesis of trisubstituted 1,3,5-triazines . Triazines are a class of nitrogen-containing heterocycles and have applications in various fields including medicine, agriculture, and materials science .
Deprotection of Boc Amino Acids and Peptides
Boc3-Hydrazine has been used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . This process is crucial in peptide synthesis, where protecting groups like Boc are used to prevent certain reactions from occurring until the desired time .
properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-13(2,3)21-10(18)16-17(11(19)22-14(4,5)6)12(20)23-15(7,8)9/h1-9H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDILSMVBIXONSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452338 | |
| Record name | Tri-tert-butyl hydrazine-1,1,2-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tri-tert-Butyl hydrazine-1,1,2-tricarboxylate | |
CAS RN |
185456-26-2 | |
| Record name | Tri-tert-butyl hydrazine-1,1,2-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



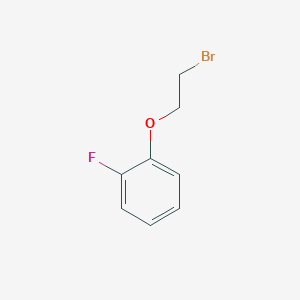
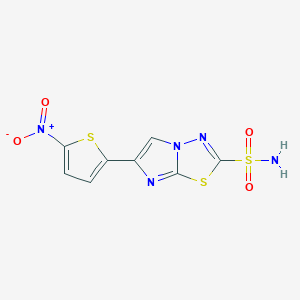
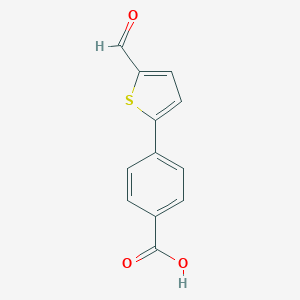
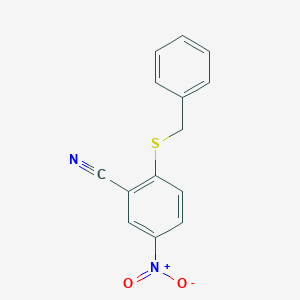
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate](/img/structure/B61352.png)
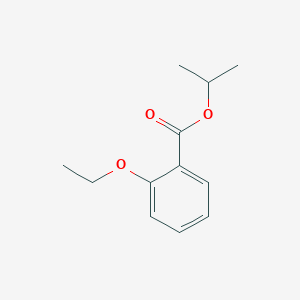
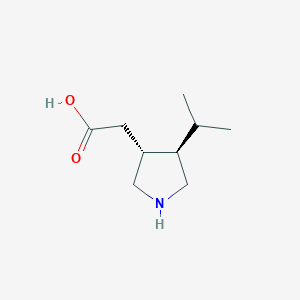
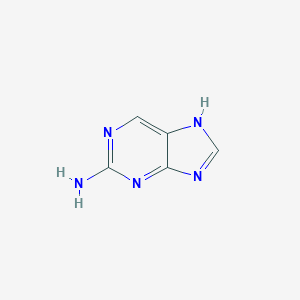
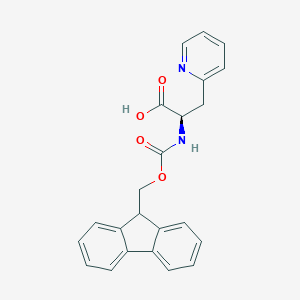

![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)
